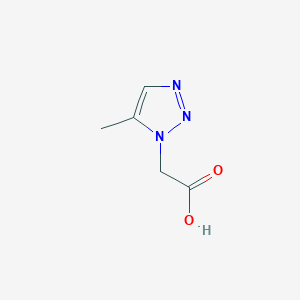
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbaldehyde” is a compound that has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . It is a useful compound mainly for the synthesis of organic compounds .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .
Molecular Structure Analysis
The molecular structure of this compound is confirmed by 1H NMR, 13C NMR, and MS .
Chemical Reactions Analysis
In the synthesis process, a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione was refluxed with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in N2 atmosphere .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has a wide range of scientific applications, including the synthesis of a variety of compounds, the study of the biochemical and physiological effects of those compounds, and the study of the mechanisms of action of those compounds. It has been used in the synthesis of drugs, in the study of the pharmacological effects of those drugs, and in the study of the mechanisms of action of those drugs.
Mechanism of Action
Target of Action
The primary target of the compound 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates various other proteins .
Mode of Action
The compound acts as a modulator of Cereblon (CRBN) activity . It is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . PROTACs are small molecules that recognize E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway . This pathway plays a role in various cellular functions, i.e., the concentrations of regulatory proteins are adjusted through degradation into small peptides to maintain health and productivity of the cells .
Result of Action
The result of the compound’s action is the degradation of the target protein .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbaldehyde in lab experiments is its versatility. It can be used in a variety of experiments, and it can be used to study a variety of biochemical and physiological effects. However, there are some limitations to using this compound in lab experiments. For example, it is not a very stable compound, and it can degrade over time. In addition, it can be toxic at high concentrations, and it can interact with other compounds in the lab.
Future Directions
The future directions for 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbaldehyde research are numerous. One potential direction is to further study its mechanism of action, in order to better understand how it produces its various effects. Another potential direction is to study its potential therapeutic applications, such as its use as an analgesic or anti-inflammatory agent. Additionally, further research could be done to explore the potential of this compound as a drug delivery system, as well as its potential use in the synthesis of other compounds. Finally, further research could be done to explore the potential of this compound as a biomarker for various diseases.
Synthesis Methods
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbaldehyde can be synthesized from piperidine by a variety of methods. One of the most common methods involves the reaction of piperidine with a reagent such as ethyl chloroformate to form a chloroformate ester, which is then reacted with a base such as sodium hydroxide to form this compound. This method is simple and efficient, and has been widely used in the synthesis of this compound.
Biochemical Analysis
Biochemical Properties
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex . This interaction is essential for the modulation of protein degradation pathways, particularly in the context of cancer treatment. The compound can selectively modulate the degradation of specific proteins, such as GSPT1, by binding to CRBN and altering its activity .
Cellular Effects
The effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CRBN can lead to the degradation of target proteins, thereby affecting cell proliferation and survival . Additionally, the compound’s impact on gene expression can result in changes in cellular behavior, such as apoptosis or differentiation.
Molecular Mechanism
At the molecular level, 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde exerts its effects through binding interactions with biomolecules. The compound binds to CRBN, leading to the recruitment of target proteins to the E3 ubiquitin ligase complex. This recruitment results in the ubiquitination and subsequent degradation of the target proteins . The compound’s ability to modulate enzyme activity and gene expression further contributes to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior, such as altered gene expression and protein degradation patterns.
Dosage Effects in Animal Models
The effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may selectively degrade target proteins without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as off-target protein degradation and toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is involved in various metabolic pathways, including those related to protein degradation and cellular metabolism. The compound interacts with enzymes and cofactors that facilitate its activity and degradation . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular function.
Transport and Distribution
The transport and distribution of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences the compound’s ability to interact with target proteins and exert its biochemical effects.
properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-6-7-1-2-8-9(5-7)14(21)16(13(8)20)10-3-4-11(18)15-12(10)19/h1-2,5-6,10H,3-4H2,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNZUEXCABRZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)


![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)



![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)
![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)

![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)

